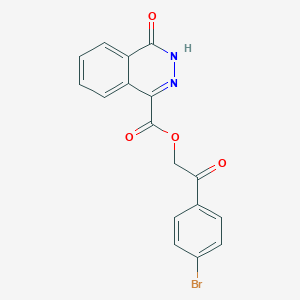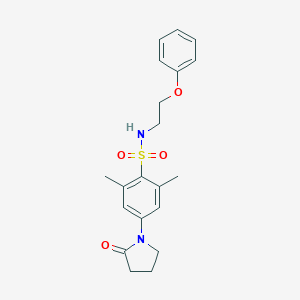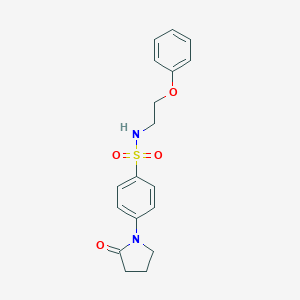![molecular formula C17H16F3NO2S B299697 N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-(methylsulfanyl)benzamide](/img/structure/B299697.png)
N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-(methylsulfanyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-(methylsulfanyl)benzamide, commonly known as EHT 1864, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. This compound has gained significant attention due to its ability to inhibit the activity of Rho GTPases, which play a crucial role in cell migration, proliferation, and survival.
Mecanismo De Acción
EHT 1864 acts as a competitive inhibitor of Rho GTPases, binding to the nucleotide-binding pocket and preventing the exchange of GDP for GTP. This results in the inhibition of downstream signaling pathways that are activated by Rho GTPases, leading to the inhibition of cell migration, proliferation, and survival.
Biochemical and Physiological Effects
EHT 1864 has been shown to have significant effects on various cellular processes, including cell migration, invasion, proliferation, and survival. The compound has been shown to inhibit the migration and invasion of cancer cells, as well as the proliferation and survival of cancer cells. In addition, EHT 1864 has been shown to have beneficial effects on cardiovascular function, including the inhibition of smooth muscle cell proliferation and migration. The compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress-induced cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EHT 1864 is its specificity for Rho GTPases, making it a valuable tool for studying the role of these proteins in various cellular processes. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, the compound has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on EHT 1864. One area of interest is the development of more potent and selective inhibitors of Rho GTPases, which could have significant therapeutic applications. In addition, further research is needed to fully understand the role of Rho GTPases in various diseases, and to identify potential biomarkers for these diseases. Finally, the development of novel drug delivery systems could help to overcome some of the limitations of EHT 1864 in certain experimental settings.
Métodos De Síntesis
The synthesis of EHT 1864 involves a multi-step process that includes the reaction of 2-chloro-5-nitrobenzoic acid with 2-ethoxy-5-(trifluoromethyl)aniline, followed by reduction of the nitro group to an amino group, and subsequent reaction with methylthioacetic acid to form the final product. The purity of the compound is determined by HPLC analysis, and the structure is confirmed by NMR spectroscopy.
Aplicaciones Científicas De Investigación
EHT 1864 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. The compound has been shown to inhibit the activity of Rho GTPases, which are involved in the regulation of cell migration, proliferation, and survival. Aberrant activation of Rho GTPases has been implicated in the development and progression of various diseases, making them attractive targets for therapeutic intervention.
Propiedades
Nombre del producto |
N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-(methylsulfanyl)benzamide |
|---|---|
Fórmula molecular |
C17H16F3NO2S |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-methylsulfanylbenzamide |
InChI |
InChI=1S/C17H16F3NO2S/c1-3-23-14-9-8-11(17(18,19)20)10-13(14)21-16(22)12-6-4-5-7-15(12)24-2/h4-10H,3H2,1-2H3,(H,21,22) |
Clave InChI |
NEXBAOPHFWGWTK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2SC |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl 1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethylcarbamate](/img/structure/B299618.png)

![N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299621.png)

amino]butanoic acid](/img/structure/B299624.png)

![N-{1-benzyl-2-oxo-2-[(2-phenoxyethyl)amino]ethyl}benzamide](/img/structure/B299629.png)
![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)

![3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B299633.png)

![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)
